molecular formula C13H17N3O B1406348 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile CAS No. 1706430-27-4

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile

Cat. No.: B1406348
CAS No.: 1706430-27-4
M. Wt: 231.29 g/mol
InChI Key: ZOKAJOPBYHZQLK-UHFFFAOYSA-N
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Description

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by its molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.298 g/mol . This compound is primarily used for research purposes and is known for its high purity levels, typically around 95-97% .

Preparation Methods

The synthesis of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile involves several steps. One common method includes the reaction of 2-chloropyridine-3-carbonitrile with 2-(4-piperidinyl)ethanol under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the piperidine ring, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the nitrile group to an amine.

    Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions.

Scientific Research Applications

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its biological activity and potential as a pharmacological agent.

    Chemical Research:

Mechanism of Action

The mechanism of action of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting neurological functions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating synaptic transmission .

Comparison with Similar Compounds

6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile can be compared with other pyridine derivatives such as:

    2-(4-Piperidinyl)ethanol: This compound shares a similar piperidine moiety but lacks the nitrile group, making it less versatile in certain chemical reactions.

    2-Chloropyridine-3-carbonitrile: This precursor compound is used in the synthesis of this compound and shares the pyridine and nitrile functionalities but lacks the piperidine ring.

The uniqueness of this compound lies in its combination of the piperidine ring and the nitrile group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(2-piperidin-4-ylethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-10-12-2-1-3-13(16-12)17-9-6-11-4-7-15-8-5-11/h1-3,11,15H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKAJOPBYHZQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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